molecular formula C21H25N3O2 B4239914 {3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide

{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide

Cat. No. B4239914
M. Wt: 351.4 g/mol
InChI Key: ACDMFAVSXJSZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.

Scientific Research Applications

{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has been reported to exhibit anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. It has also been shown to inhibit the growth of human breast cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21 and p27.
The compound has also been studied for its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. It has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a crucial role in the regulation of inflammatory responses.

Mechanism of Action

The mechanism of action of {3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide involves the modulation of various signaling pathways that are involved in the regulation of cell growth, apoptosis, and inflammation. The compound has been shown to activate the caspase-dependent apoptotic pathway by upregulating the expression of caspase-3 and caspase-9 and downregulating the expression of Bcl-2, which is an anti-apoptotic protein.
The compound also inhibits the activation of NF-κB and MAPK signaling pathways by blocking the phosphorylation and degradation of IκBα and inhibiting the phosphorylation of ERK, JNK, and p38 MAPK. These pathways are involved in the regulation of inflammatory responses and cell survival.
Biochemical and Physiological Effects:
{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide has been shown to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial activities. The compound has been reported to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic proteins.
The compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages. It has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which play a crucial role in the regulation of inflammatory responses.

Advantages and Limitations for Lab Experiments

{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. It exhibits potent anti-cancer and anti-inflammatory activities, making it a promising candidate for the development of new drugs.
However, the compound has several limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations need to be addressed in future research to fully explore the potential of {3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide.

Future Directions

Future research on {3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide should focus on exploring its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. The compound has shown promising results in preclinical studies, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Future studies should also focus on addressing the limitations of the compound, such as its low solubility in water and potential toxicity at high concentrations. Novel formulations and delivery systems should be developed to improve the solubility and bioavailability of the compound and reduce its toxicity.
In conclusion, {3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide is a promising compound with potential applications in various fields. Its potent anti-cancer and anti-inflammatory activities make it a promising candidate for the development of new drugs. Further research is needed to fully explore the potential of this compound and address its limitations.

properties

IUPAC Name

N-[3-[1-(4-phenoxybutyl)benzimidazol-2-yl]propyl]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c25-17-22-14-8-13-21-23-19-11-4-5-12-20(19)24(21)15-6-7-16-26-18-9-2-1-3-10-18/h1-5,9-12,17H,6-8,13-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDMFAVSXJSZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2CCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]propyl}formamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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